Alcool 2-méthyl-3-(trifluorométhyl)benzylique

Vue d'ensemble

Description

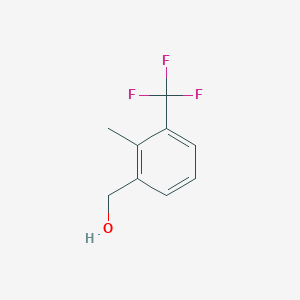

2-Methyl-3-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C9H9F3O. It is a benzyl alcohol derivative where the benzene ring is substituted with a methyl group at the second position and a trifluoromethyl group at the third position. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.

Applications De Recherche Scientifique

2-Methyl-3-(trifluoromethyl)benzyl alcohol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions involving alcohol dehydrogenases.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific electronic and steric properties.

Analyse Biochimique

Biochemical Properties

2-Methyl-3-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions, particularly those involving the benzylic position. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo free radical bromination, nucleophilic substitution, and oxidation reactions

Cellular Effects

The effects of 2-Methyl-3-(trifluoromethyl)benzyl alcohol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The presence of the trifluoromethyl group can enhance the compound’s ability to interact with cellular components, potentially leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, 2-Methyl-3-(trifluoromethyl)benzyl alcohol exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to undergo nucleophilic substitution and free radical reactions highlights its versatility in biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-3-(trifluoromethyl)benzyl alcohol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under sealed, dry conditions at room temperature . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity .

Dosage Effects in Animal Models

The effects of 2-Methyl-3-(trifluoromethyl)benzyl alcohol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical interactions, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for its safe and effective application in biochemical research .

Metabolic Pathways

2-Methyl-3-(trifluoromethyl)benzyl alcohol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and utilization within biological systems. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of 2-Methyl-3-(trifluoromethyl)benzyl alcohol within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, impacting its overall biochemical activity .

Subcellular Localization

2-Methyl-3-(trifluoromethyl)benzyl alcohol exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it can exert its biochemical effects. Understanding these localization mechanisms is essential for elucidating the compound’s functional roles within cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(trifluoromethyl)benzyl alcohol can be achieved through several methods. One common approach involves the reduction of the corresponding benzaldehyde derivative, 2-Methyl-3-(trifluoromethyl)benzaldehyde, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Another method involves the Grignard reaction, where 2-Methyl-3-(trifluoromethyl)benzyl chloride reacts with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent is then treated with formaldehyde to yield the desired benzyl alcohol.

Industrial Production Methods

Industrial production of 2-Methyl-3-(trifluoromethyl)benzyl alcohol often employs catalytic hydrogenation of the corresponding benzaldehyde derivative. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction is efficient and scalable, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

Oxidation: 2-Methyl-3-(trifluoromethyl)benzaldehyde or 2-Methyl-3-(trifluoromethyl)benzoic acid.

Reduction: 2-Methyl-3-(trifluoromethyl)toluene.

Substitution: 2-Methyl-3-(trifluoromethyl)benzyl chloride.

Mécanisme D'action

The mechanism of action of 2-Methyl-3-(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets through its hydroxyl group and the electron-withdrawing trifluoromethyl group. The trifluoromethyl group enhances the compound’s reactivity by stabilizing negative charges and influencing the electronic distribution within the molecule. This makes it a valuable intermediate in various chemical reactions and processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methylbenzyl alcohol: Lacks the trifluoromethyl group, resulting in different electronic properties.

3-(Trifluoromethyl)benzyl alcohol: Similar structure but without the methyl group, affecting its steric and electronic characteristics.

2-Fluoro-3-(trifluoromethyl)benzyl alcohol: Contains a fluorine atom instead of a methyl group, leading to different reactivity and applications.

Uniqueness

2-Methyl-3-(trifluoromethyl)benzyl alcohol is unique due to the combined presence of both the methyl and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile compound in synthetic chemistry and various industrial applications.

Activité Biologique

2-Methyl-3-(trifluoromethyl)benzyl alcohol (CAS No. 261952-12-9) is a compound of increasing interest in medicinal chemistry due to its unique chemical structure and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic compounds, which can lead to improved pharmacological profiles. This article reviews the biological activity of 2-Methyl-3-(trifluoromethyl)benzyl alcohol, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Methyl-3-(trifluoromethyl)benzyl alcohol is . The presence of the trifluoromethyl group () significantly influences the compound's physical and chemical properties, including its solubility, reactivity, and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 202.17 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water partition coefficient) | High (indicative of lipophilicity) |

The biological activity of 2-Methyl-3-(trifluoromethyl)benzyl alcohol is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances the molecule's ability to penetrate cell membranes, facilitating its action on intracellular targets.

- Antimicrobial Activity : Preliminary studies suggest that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, similar structures have shown increased inhibition against bacterial strains due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

- Anti-inflammatory Effects : Research indicates that 2-Methyl-3-(trifluoromethyl)benzyl alcohol may modulate inflammatory responses by inhibiting specific signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .

- Anticancer Potential : There is emerging evidence that compounds with a trifluoromethyl group can inhibit cancer cell proliferation. For example, structural analogs have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzyl alcohol with trifluoromethyl substitutions exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism was linked to membrane disruption and interference with cell wall synthesis .

- Anti-inflammatory Activity : In vitro studies showed that 2-Methyl-3-(trifluoromethyl)benzyl alcohol reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent in conditions like rheumatoid arthritis .

- Cancer Research : A recent investigation into the effects of various benzyl alcohol derivatives revealed that 2-Methyl-3-(trifluoromethyl)benzyl alcohol inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis through caspase activation pathways .

Comparative Analysis

To better understand the efficacy and potential applications of 2-Methyl-3-(trifluoromethyl)benzyl alcohol, it is useful to compare it with other similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Methyl-3-(trifluoromethyl)benzyl alcohol | Antimicrobial, Anti-inflammatory, Anticancer | Membrane disruption, Cytokine inhibition |

| Benzyl Alcohol | Antimicrobial | Cell wall synthesis interference |

| Trifluoroacetophenone | Anticancer | Apoptosis induction |

Propriétés

IUPAC Name |

[2-methyl-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUGIKIVMHDQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379614 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-12-9 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.